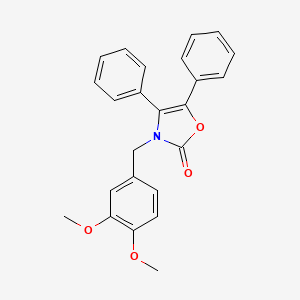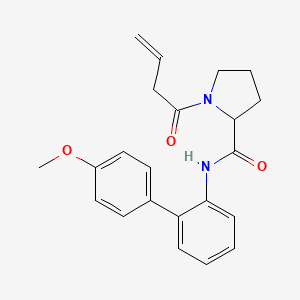
2,6-difluoro-N-(1-isopropyl-1H-pyrazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIPPB is a small molecule that belongs to the class of benzamide derivatives. It is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). DIPPB has been synthesized for the first time in 2013 by a group of researchers from the University of California, San Francisco, and has since then been used in various scientific studies.
Mechanism of Action
The mechanism of action of DIPPB involves the inhibition of BRD4. BRD4 is a protein that binds to acetylated histones and regulates the expression of genes involved in various cellular processes such as cell growth, differentiation, and apoptosis. DIPPB binds to the bromodomain of BRD4 and prevents its interaction with acetylated histones, thereby inhibiting its activity.
Biochemical and Physiological Effects:
DIPPB has been shown to have several biochemical and physiological effects in various studies. In cancer cells, DIPPB inhibits the expression of genes involved in cell proliferation and survival, leading to the induction of apoptosis. DIPPB has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
One of the significant advantages of DIPPB is its high specificity towards BRD4, making it an ideal tool for studying the role of BRD4 in various cellular processes. DIPPB is also relatively easy to synthesize and has good solubility in organic solvents, making it suitable for use in various experimental setups. However, one of the limitations of DIPPB is its low water solubility, which can limit its application in some experimental setups.
Future Directions
There are several future directions for the research on DIPPB. One of the most significant directions is the development of more potent and selective BRD4 inhibitors based on the structure of DIPPB. Another direction is the exploration of the potential applications of DIPPB in other fields such as neurodegenerative diseases and infectious diseases. Additionally, the use of DIPPB in combination with other drugs to enhance its efficacy and reduce its toxicity is another area of future research.
Conclusion:
In conclusion, DIPPB is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The synthesis of DIPPB involves a multi-step process, and it has been extensively used in cancer research due to its ability to inhibit the growth of cancer cells by targeting BRD4. DIPPB has several biochemical and physiological effects, and it has several advantages and limitations for lab experiments. Finally, there are several future directions for the research on DIPPB, including the development of more potent and selective BRD4 inhibitors and the exploration of its potential applications in other fields.
Synthesis Methods
The synthesis of DIPPB involves a multi-step process that starts with the reaction between 2,6-difluorobenzoyl chloride and isopropyl hydrazine. The resulting product is then reacted with 4-methyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form DIPPB. The overall yield of this synthesis method is reported to be around 30%.
Scientific Research Applications
DIPPB has been extensively used in various scientific studies due to its potential applications in different fields. One of the most significant applications of DIPPB is in the field of cancer research. Studies have shown that DIPPB can inhibit the growth of cancer cells by targeting a specific protein called bromodomain-containing protein 4 (BRD4). BRD4 plays a crucial role in the regulation of gene expression, and its inhibition can lead to the suppression of cancer cell growth.
properties
IUPAC Name |
2,6-difluoro-N-(1-propan-2-ylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O/c1-8(2)18-7-9(6-16-18)17-13(19)12-10(14)4-3-5-11(12)15/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGLJRHBBAPVLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)NC(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(dicyclopropylmethyl)-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6002651.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6002654.png)
![N-(2-ethoxyphenyl)-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6002658.png)
![ethyl 1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6002665.png)
![N-(3-hydroxy-3-phenylpropyl)-N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B6002670.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide](/img/structure/B6002680.png)
![methyl 4-[({1-[2-(4-chlorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)amino]butanoate](/img/structure/B6002684.png)
![methyl 2-[({2-[(5-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6002689.png)
![2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(isopropylamino)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6002698.png)
![2-(4-chloro-2-methylphenoxy)-N-(2-methyl-5-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6002700.png)
![1-methyl-N-[2-(methylthio)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6002717.png)
![methyl (2S)-({[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)(phenyl)acetate](/img/structure/B6002720.png)

